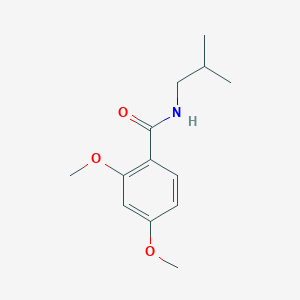

2,4-dimethoxy-N-(2-methylpropyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

2,4-dimethoxy-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C13H19NO3/c1-9(2)8-14-13(15)11-6-5-10(16-3)7-12(11)17-4/h5-7,9H,8H2,1-4H3,(H,14,15) |

InChI Key |

ANQJZAYIBOMBKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C=C(C=C1)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,4 Dimethoxy N 2 Methylpropyl Benzamide

Established Strategies for the Direct Synthesis of 2,4-Dimethoxy-N-(2-methylpropyl)benzamide

The primary and most established strategy for the direct synthesis of this compound involves the coupling of a 2,4-dimethoxybenzoic acid derivative with 2-methylpropylamine (isobutylamine). This amide bond formation is a cornerstone of organic synthesis and can be achieved through several reliable methods.

One common approach is the activation of the carboxylic acid group of 2,4-dimethoxybenzoic acid. This is frequently accomplished by converting the acid into a more reactive species, such as an acyl chloride. For instance, 2,4-dimethoxybenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2,4-dimethoxybenzoyl chloride. This highly reactive intermediate is then subjected to nucleophilic attack by isobutylamine, typically in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct, yielding the desired N-isobutylbenzamide.

Alternatively, peptide coupling reagents are widely used to facilitate the direct amidation of carboxylic acids without the need for isolating the acyl chloride. These reagents activate the carboxylic acid in situ, making it susceptible to reaction with the amine. A variety of such reagents are available, offering a range of reaction conditions and efficiencies.

Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Activating Agent | Typical Solvent | Byproducts |

|---|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate | Dichloromethane (DCM), Dimethylformamide (DMF) | Water-soluble urea derivative |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms an activated ester | DMF, Acetonitrile (ACN) | Tetramethylurea, HOAt |

The general reaction scheme involves dissolving 2,4-dimethoxybenzoic acid and the coupling reagent in an appropriate aprotic solvent, followed by the addition of isobutylamine. The reaction progress is typically monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Development and Optimization of Synthetic Routes for Related 2,4-Dimethoxybenzamide Analogs

The synthesis of analogs of this compound is crucial for exploring structure-activity relationships in various chemical and biological contexts. Research has focused on developing and optimizing routes to a diverse range of N-substituted and ring-substituted 2,4-dimethoxybenzamides.

For example, the synthesis of Itopride, a prokinetic agent, involves the preparation of N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide. google.comjustia.comgoogle.com The synthetic strategies for this and related molecules often begin with a dimethoxybenzoic acid precursor, which is then coupled with various substituted benzylamines. google.comjustia.com A patent describes the synthesis of the intermediate N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide by reacting 4-(aminomethyl)phenol with 3,4-dimethoxybenzoyl chloride. google.comjustia.com This intermediate can then be further modified. This highlights a common strategy: the modular synthesis where the dimethoxybenzoyl core is coupled with a variety of amine-containing fragments.

In another study focused on chitin (B13524) synthesis inhibitors, various 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles were synthesized. nih.gov This involved coupling 2,6-dimethoxybenzoic acid with different 5-amino-3-(substituted-phenyl)isoxazoles, demonstrating the versatility of the amide coupling reaction in creating a library of analogs with modifications distal to the benzamide (B126) core. nih.gov

Optimization of these synthetic routes often involves screening different coupling reagents, solvents, temperatures, and reaction times to maximize yield and purity while minimizing side reactions. The choice of synthetic route can also be influenced by the scale of the reaction and the availability and cost of starting materials.

Exploration of Chemical Modifications and Derivatization at the N-Substituent and Benzamide Core for Novel Scaffolds

The chemical modification and derivatization of the this compound scaffold are key strategies for generating novel molecules with potentially new or enhanced properties. These modifications can be targeted at either the N-substituent (the isobutyl group) or the aromatic benzamide core.

Derivatization of the N-Substituent: The N-alkyl group of benzamides is a common site for chemical modification. Recent advances in photocatalysis have enabled late-stage modifications of N-alkyl fragments in benzamides. rsc.org These transformations can include intramolecular cyclizations, arylations, and alkylations, providing access to complex molecular architectures from a simple benzamide precursor. rsc.org For instance, C-H functionalization of the N-isobutyl group could introduce new functional groups or build ring structures.

Derivatization of the Benzamide Core: The 2,4-dimethoxy-substituted benzene (B151609) ring offers several possibilities for derivatization. The electron-donating nature of the methoxy (B1213986) groups directs electrophilic aromatic substitution to specific positions on the ring, allowing for the introduction of various substituents like nitro groups, halogens, or acyl groups. These new functional groups can then serve as handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups.

Furthermore, the amide bond itself can be a point of modification. While amides are generally stable, methods for transamidation (exchange of the amine portion) exist, which could be used to replace the isobutyl group with other alkyl or aryl amines. researchgate.net

The goal of such derivatization is often to create a library of related compounds for screening purposes. Chemical derivatization is a powerful tool used to modify analytes to improve chromatographic separation or enhance detection sensitivity in analytical techniques like LC-MS. ddtjournal.comnih.govresearchgate.netresearchgate.net The principles of derivatization can be applied synthetically to create diverse molecular scaffolds from a common starting material.

Application of Advanced Synthetic Techniques in Benzamide Synthesis (e.g., Microwave-Assisted, Catalytic Methods)

Modern synthetic chemistry has seen the development of advanced techniques that significantly improve the efficiency, sustainability, and speed of chemical reactions, including the synthesis of benzamides.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of reactions. For benzamide synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. benthamdirect.comresearchgate.netmdpi.com The mechanism involves the direct heating of the solvent and reactants through dielectric heating, leading to rapid and uniform temperature increases. An efficient, microwave-assisted, copper-catalyzed protocol for synthesizing substituted benzamides has been developed, achieving high yields (93-99%) in just 12-15 minutes. benthamdirect.com This technology is particularly valuable for the rapid generation of compound libraries for drug discovery and materials science.

Catalytic Methods: The development of catalytic methods for amide bond formation is a major focus of green chemistry, aiming to replace traditional stoichiometric coupling reagents that generate significant waste. catalyticamidation.info A direct catalytic amidation between a carboxylic acid and an amine, with water as the only byproduct, is the ideal scenario. catalyticamidation.info

Several classes of catalysts have been developed for this purpose:

Boron-based catalysts: Boronic acids and borate esters have been shown to be effective catalysts for direct amidation, often requiring the removal of water to drive the reaction to completion. catalyticamidation.infomdpi.com

Metal-based catalysts: Various metal catalysts, including those based on zirconium, niobium, copper, and palladium, have been reported for amide synthesis. rsc.orgresearchgate.net Niobium pentoxide (Nb₂O₅), for example, acts as a reusable Lewis acid catalyst that activates the carboxylic acid for attack by the amine. researchgate.net

Flow Chemistry: Continuous flow technology allows for the synthesis of amides in a "flow-to-flow" process, where reactants are continuously mixed and reacted in a reactor. This method offers benefits such as improved safety, scalability, and the ability to telescope multiple reaction steps without intermediate purification. nih.gov

These advanced techniques offer more sustainable and efficient alternatives to classical methods for the synthesis of this compound and its derivatives.

Comparison of Synthetic Methods for Benzamides

| Method | Typical Reaction Time | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Conventional Heating (Coupling Reagents) | 2 - 24 hours | Broad substrate scope, reliable | Stoichiometric waste, long reaction times |

| Microwave-Assisted Synthesis | 5 - 30 minutes | Rapid reaction rates, high yields, improved purity | Requires specialized equipment |

| Catalytic Amidation (e.g., Boron, Nb₂O₅) | 1 - 12 hours | Atom economy (water is the only byproduct), greener process | Catalyst may have limited scope or require harsh conditions |

Investigative Studies on Biological Activities of 2,4 Dimethoxy N 2 Methylpropyl Benzamide Scaffolds

Antimicrobial Activity Investigations of 2,4-Dimethoxy-N-(2-methylpropyl)benzamide and Related Benzamides

The growing threat of antimicrobial resistance has spurred the search for novel chemical entities capable of combating pathogenic microorganisms. Benzamide (B126) derivatives have emerged as a class of compounds with potential antimicrobial effects, and research in this area has explored their efficacy against both bacteria and fungi. nanobioletters.com

While specific studies on the antibacterial activity of this compound are not extensively documented, research on related benzamide and benzimidazole (B57391) structures provides insights into their potential mechanisms of action. nih.gov One of the primary targets for antibacterial agents is the bacterial DNA replication machinery. nih.gov Enzymes such as DNA gyrase and topoisomerase IV, which are essential for maintaining DNA topology, are often inhibited by antimicrobial compounds. nih.govresearchgate.net The inhibition of these enzymes leads to disruptions in DNA synthesis and repair, ultimately resulting in bacterial cell death. taylorfrancis.com Some benzimidazole derivatives have been noted to act as competitive inhibitors, replacing purine (B94841) and thereby blocking the biosynthesis of nucleic acids and proteins in the bacterial cell wall. nih.gov

Additionally, alterations in membrane permeability represent another potential mechanism of antibacterial action. The disruption of the bacterial cell membrane's integrity can lead to the leakage of essential cellular components and a breakdown of vital ion gradients, contributing to cell death. The ability of certain compounds to penetrate the peptidoglycan layer of the bacterial cell wall is crucial for their efficacy. nanobioletters.com

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound | Target Organism | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA | 2 | nih.gov |

| Benzoyl-substituted benzimidazole 15a | E. coli | 1 | nih.gov |

| Benzoyl-substituted benzimidazole 15a | M. catarrhalis | 2 | nih.gov |

| Benzoyl-substituted benzimidazole 15a | S. pyogenes (sensitive and resistant) | 2 | nih.gov |

The antifungal potential of benzamide and related structures has also been a subject of investigation. A key target in fungal cells is the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption can lead to increased membrane fluidity and permeability, ultimately causing cell lysis. nih.gov The enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme, plays a crucial role in this pathway. researchgate.net Inhibition of CYP51 by antifungal agents, such as azoles, is a well-established mechanism of action. vanderbilt.edu Studies on benzimidazole derivatives have shown that they can also target the ergosterol pathway, leading to the accumulation of novel sterols and a block in ergosterol synthesis. nih.govnih.gov

Table 2: Antifungal Activity of Selected Benzamide and Related Derivatives

| Compound | Target Organism | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| Compound 16 (a benzoic acid amide) | C. krusei ATCC 14243 | 7.8 | nih.gov |

| 2-chloro-N-phenylacetamide | Aspergillus niger strains | 32-256 | nih.gov |

Anticancer and Antiproliferative Activity Research on this compound Analogs

The development of novel anticancer agents is a cornerstone of oncological research. Benzamide derivatives have demonstrated significant potential in this area, with numerous studies investigating their ability to inhibit cancer cell growth and elucidate the underlying molecular mechanisms.

A number of novel N-benzylbenzamide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.gov For instance, certain derivatives have shown significant inhibitory effects with IC50 values in the nanomolar range. nih.govresearchgate.net The antiproliferative activity of benzamide-based compounds has been evaluated in cell lines such as MCF-7 and T47D (breast cancer), HT29 (colon cancer), and MGC803 (gastric cancer). tandfonline.comresearchgate.net Some benzamide derivatives have demonstrated selective antiproliferative activity against cancer cells. tandfonline.com Benzamide itself has been observed to increase cell proliferation in certain contexts. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected Benzamide Derivatives

| Compound | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Compound 20b | Various cancer cell lines | 12-27 nM | nih.gov |

| Compound 16f (MY-1121) | SMMC-7721 (liver cancer) | 89.42 nM | researchgate.net |

| Compound 16f (MY-1121) | HuH-7 (liver cancer) | 91.62 nM | researchgate.net |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 (ovarian cancer) | 2.66 µM | frontiersin.org |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (liver cancer) | 1.73 µM | frontiersin.org |

The anticancer effects of benzamide analogs are attributed to their interaction with various molecular targets and signaling pathways within cancer cells.

Tubulin Polymerization: Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption is a key strategy in cancer therapy. researchgate.net Some benzamide derivatives act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govacs.org This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. researchgate.netuzh.chnih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Their inhibition can lead to cell-cycle arrest, apoptosis, and the suppression of angiogenesis. nih.gov Benzamide derivatives are recognized as a class of HDAC inhibitors, with the benzamide group chelating the zinc ion in the active site of the enzyme. tandfonline.comnih.govacs.org

PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. nih.govmdpi.comnih.govresearchgate.net Some natural and synthetic compounds, including those with benzamide-related structures, can modulate this pathway, thereby inhibiting cancer progression. tbzmed.ac.ir

Apoptosis Induction and Cell Cycle Arrest: Benzamide derivatives can induce apoptosis (programmed cell death) through various mechanisms, including the activation of the caspase cascade via the mitochondrial pathway. nih.gov They can also cause cell cycle arrest at different phases, such as G2/M or G1/S, preventing cancer cells from proliferating. nih.govnih.govmdpi.comresearchgate.net

Eg5 ATPase Inhibition: The mitotic kinesin Eg5 is essential for the formation of the bipolar spindle during mitosis. nih.gov Inhibition of its ATPase activity leads to mitotic arrest and cell death, making it an attractive target for anticancer drugs. nih.govresearchgate.net Benzamide analogs have been investigated for their potential to inhibit Eg5. researchgate.net

Table 4: Molecular Mechanisms of Anticancer Action of Benzamide Derivatives

| Mechanism | Target | Effect | Source |

|---|---|---|---|

| Tubulin Polymerization Inhibition | β-tubulin (colchicine site) | Disruption of microtubule dynamics, cell cycle arrest | nih.govresearchgate.netacs.org |

| Histone Deacetylase (HDAC) Inhibition | HDAC enzymes | Regulation of gene expression, cell cycle arrest, apoptosis | tandfonline.comnih.govacs.org |

| PI3K/Akt/mTOR Pathway Modulation | Key pathway components (PI3K, Akt, mTOR) | Inhibition of cell growth, proliferation, and survival | nih.govmdpi.comnih.gov |

| Apoptosis Induction | Caspase cascade, mitochondria | Programmed cell death | nih.gov |

| Cell Cycle Arrest | Various cell cycle checkpoints | Inhibition of cell proliferation | nih.govmdpi.comresearchgate.net |

| Eg5 ATPase Inhibition | Mitotic kinesin Eg5 | Mitotic arrest | nih.govresearchgate.netresearchgate.net |

Anti-inflammatory Properties of this compound and Structural Congeners

While the primary focus of research on benzamide scaffolds has been on their antimicrobial and anticancer activities, some studies have also suggested potential anti-inflammatory properties for certain amide derivatives. nanobioletters.com The PI3K/Akt/mTOR pathway, a target in cancer therapy, is also implicated in immune-mediated inflammatory diseases, suggesting a potential crossover in the therapeutic applications of compounds that modulate this pathway. nih.gov However, specific investigations into the anti-inflammatory effects of this compound and its close structural analogs are not widely reported in the current scientific literature. Further research is needed to explore this potential therapeutic avenue.

Assessment of In Vitro Anti-inflammatory Effects

Derivatives of benzamide and related structures have demonstrated notable anti-inflammatory properties in various laboratory settings. researchgate.net The anti-inflammatory action of many compounds is linked to their ability to scavenge free radicals, which are key mediators in the inflammatory cascade. researchgate.net Studies on novel amide derivatives synthesized from structures like 3,4-dimethoxy cinnamic acid have shown significant in vitro anti-inflammatory activity, evaluated through methods such as protein denaturation and membrane stabilization assays. researchgate.net The core benzamide structure is prevalent in a wide array of pharmacologically active molecules, recognized for effects including anti-inflammatory and analgesic properties. researchgate.net Specifically, certain cyclic imides featuring a benzenesulfonamide (B165840) scaffold have shown potent anti-inflammatory activity, with edema inhibition percentages reaching up to 82.9% in relevant models. nih.gov This body of research underscores the potential of the benzamide scaffold as a foundation for compounds with significant anti-inflammatory effects.

Cellular Signaling Pathway Interventions

MAPK/NF-κB Phosphorylation Suppression

Research into structurally similar compounds provides insight into the potential mechanisms of this compound. For instance, 2,4-dimethoxy-6-methylbenzene-1,3-diol (DMD), a benzenoid derived from Antrodia cinnamomea, has been shown to mitigate psoriasiform inflammation by downregulating cytokines and chemokines through the suppression of the phosphorylation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB). nih.gov In lipopolysaccharide (LPS)-induced macrophages, anti-inflammatory agents can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking the activation of NF-κB and MAPKs like p38, ERK1/2, and JNK. kuleuven.bebiomedpharmajournal.org This involves preventing the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus, a critical step in the transcription of pro-inflammatory genes. biomedpharmajournal.org

GDAP1L1/Drp1 Translocation Inhibition

The same analog, DMD, was also found to inhibit the translocation of Ganglioside-induced differentiation-associated protein 1-like 1 (GDAP1L1) and Dynamin-related protein 1 (Drp1) from the cytoplasm to the mitochondria. nih.gov GDAP1L1 is a factor involved in mitochondrial fission, a process implicated in inflammation. nih.gov In stimulated macrophages, GDAP1L1 mRNA levels were significantly upregulated, an effect that was abolished by treatment with DMD. nih.gov This suggests that mitochondrial fission could be a novel target for managing inflammation and that compounds with a dimethoxy-benzene structure may act through this pathway. nih.gov Inhibition of Drp1 hyperactivity and its translocation to the mitochondria is considered a protective strategy for neurons in models of Parkinson's disease, highlighting the importance of this pathway in cellular stress responses.

COX-2 Enzyme Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which convert arachidonic acid into inflammatory prostaglandins. There are two main isoforms, COX-1, a "housekeeping" enzyme involved in physiological functions, and COX-2, which is upregulated during inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. Various heterocyclic compounds are designed as selective COX-2 inhibitors. Studies on cyclic imides have identified derivatives with high selectivity against COX-2, with selectivity indices (SI) ranging from >55.6 to 333.3, indicating a strong preference for the inflammatory enzyme over its constitutive counterpart. nih.gov This targeted inhibition of COX-2 is a well-established mechanism for controlling inflammation.

Antioxidant Potential and Mechanism of Action of this compound Analogs

Characterization of Radical Scavenging Properties

The antioxidant capacity of benzamide analogs is often evaluated by their ability to neutralize stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. Studies on novel 2,3-dimethoxybenzamides, which are structural isomers of the 2,4-dimethoxy scaffold, have demonstrated effective free radical scavenging activity. Similarly, novel amide derivatives of 3,4-dimethoxy cinnamic acid have shown promising antioxidant activity in both DPPH and hydroxyl radical scavenging assays. researchgate.net The presence of methoxy (B1213986) and hydroxy groups on the benzazole or benzamide structure can enhance antioxidant activity, as these groups can donate hydrogen atoms or electrons to stabilize free radicals.

Below is a table summarizing the antioxidant activities of selected benzamide analogs from investigative studies.

| Compound/Analog Class | Assay | Activity Noted |

| N-(acryloyl)benzamide derivative (1j) | DPPH Scavenging | Excellent scavenging activity noted. |

| 2,3-dimethoxybenzamide derivatives | Free Radical Scavenging | Effective scavenging activity reported. |

| 3,4-dimethoxy cinnamic acid amides | DPPH & Hydroxyl Radical Scavenging | Majority of compounds showed good antioxidant activity. researchgate.net |

| Benzimidazole/benzothiazole-2-carboxamides | General Antioxidant | Methoxy and hydroxy groups enhance activity. |

Influence on Cellular Redox Balance

By scavenging reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, antioxidant compounds can help maintain cellular redox balance. An imbalance in this system leads to oxidative stress, which is implicated in numerous pathological conditions, including inflammation. The radical scavenging properties demonstrated by various dimethoxy-benzamide and related amide structures suggest they can contribute to cellular protection against oxidative damage. researchgate.net The synthesis of new antioxidants is crucial for developing more effective compounds to combat oxidative stress.

Enzyme and Receptor Target Engagement by this compound Scaffolds

Studies on Specific Enzyme Inhibition and Activation

Dihydrofolate reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of purines and thymidine, making it a critical target in cancer therapy. Research has shown that certain benzamide derivatives can act as inhibitors of human DHFR (hDHFR). For example, a study of benzamide trimethoprim (B1683648) derivatives revealed that all tested compounds were active against hDHFR, with IC50 values ranging from 4.72 to 20.17 µM. Another study reported that benzamide riboside can downregulate DHFR protein levels by reducing cellular levels of NADP and NADPH, which are necessary for DHFR stability. This indicates that the benzamide scaffold can serve as a basis for developing new classes of DHFR inhibitors.

Matrix Metalloproteinase-8 (MMP-8)

Matrix metalloproteinase-8 (MMP-8), also known as neutrophil collagenase, is a key enzyme in the degradation of extracellular matrix components, particularly type I collagen. It plays a significant role in tissue remodeling and is implicated in chronic inflammatory diseases. While direct inhibition of MMP-8 by this compound has not been specifically reported, other agents have been shown to inhibit MMPs. For instance, chlorhexidine (B1668724) has been demonstrated to directly inhibit the activity of MMP-2, -8, and -9. The inhibition of MMPs is a therapeutic strategy for controlling the tissue destruction that occurs in inflammatory conditions.

Tyrosinase

Tyrosinase is the key enzyme in the biochemical pathway for melanin (B1238610) production, and its inhibition is a primary strategy for addressing skin hyperpigmentation. Several studies have identified compounds with a 2,4-dimethoxy-phenyl structure as potent tyrosinase inhibitors. A series of N-benzylbenzamide derivatives based on a 5-bromo-2,4-dimethoxybenzoic acid core were synthesized and evaluated for their depigmentation effects. Another potent inhibitor, 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, was found to be 22 times more potent than kojic acid in inhibiting murine tyrosinase.

The table below presents the tyrosinase inhibitory activity of selected compounds related to the benzamide scaffold.

| Compound/Analog | Target | IC50 Value | Reference |

| N'-(benzoyloxy)benzamide | Mushroom Tyrosinase | 2.5 µM | |

| 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane | Murine Tyrosinase | 12 µM | |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Mushroom Tyrosinase | 0.2 µM | |

| Kojic Acid (Reference) | Murine Tyrosinase | 273 µM | |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 44.6 µM |

Dopachrome (B613829) Tautomerase

Dopachrome tautomerase (EC 5.3.2.3) is another enzyme involved in the melanin synthesis pathway, catalyzing the conversion of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The enzyme is highly specific, and its inhibition has been studied primarily with carboxylated indole (B1671886) derivatives, which are structural analogs of its product. A review of available scientific literature did not yield specific studies investigating the inhibitory or activation effects of this compound or related benzamide scaffolds on dopachrome tautomerase.

Receptor Antagonism and Agonism (e.g., CXCR1/CXCR2, CXCR4, Hsp90, Opioid Receptors)

The structural diversity of benzamide derivatives allows for their interaction with a variety of receptor types, leading to either the blockage (antagonism) or activation (agonism) of cellular signaling pathways. The following subsections detail the research findings on benzamide scaffolds' interactions with specific receptors.

The C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2) are key players in the inflammatory response, primarily by mediating the chemotaxis of neutrophils. Consequently, antagonists of these receptors are of significant interest for the treatment of inflammatory diseases.

One notable example of a benzamide-containing molecule with potent antagonist activity at these receptors is Sch527123, identified as 2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide. This compound has been characterized as an allosteric antagonist of both CXCR1 and CXCR2. Research has demonstrated its ability to inhibit chemokine binding and subsequent receptor activation.

Binding affinity studies have revealed that Sch527123 is a potent and specific antagonist, with a higher affinity for CXCR2 over CXCR1. The dissociation constant (Kd) values, which indicate the concentration of the ligand at which half of the receptors are occupied, underscore this selectivity.

| Compound | Receptor | Binding Affinity (Kd) |

|---|---|---|

| Sch527123 | CXCR1 | 3.9 ± 0.3 nM |

| Sch527123 | CXCR2 | 0.049 ± 0.004 nM |

The C-X-C chemokine receptor type 4 (CXCR4) is another important G protein-coupled receptor involved in various physiological processes, including immune responses and cell migration. Its dysregulation has been implicated in inflammatory diseases and cancer metastasis, making it a valuable therapeutic target.

A series of novel amide-sulfamide derivatives incorporating a benzamide moiety have been designed and evaluated for their CXCR4 inhibitory activity. Several of these compounds have demonstrated significantly greater potency than the well-known CXCR4 antagonist, AMD3100. In competitive binding assays, a number of these derivatives exhibited effective concentrations (EC) in the nanomolar range, indicating a high binding affinity for the CXCR4 receptor. The most potent of these compounds were found to be 1000-fold stronger than AMD3100. nih.gov

| Compound | Chemical Name | Effective Concentration (EC) |

|---|---|---|

| Ia | N-(4-(phenylsulfonamidomethyl)benzyl)benzamide | 1 nM |

| Ib | 2-Methyl-N-(4-(phenylsulfonamidomethyl)benzyl)benzamide | 1 nM |

| Ie | 2-Fluoro-N-(4-(phenylsulfonamidomethyl)benzyl)benzamide | 1 nM |

| Iii | N-(4-((4-methylphenyl)sulfonamidomethyl)benzyl)benzamide | 1 nM |

| IIj | N-(4-((4-fluorophenyl)sulfonamidomethyl)benzyl)-2-methylbenzamide | 1 nM |

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. As such, Hsp90 has emerged as a significant target for the development of anti-cancer therapies.

The benzamide scaffold has been successfully utilized in the design of potent Hsp90 inhibitors. For instance, a series of resorcinol-based N-benzyl benzamide derivatives have been synthesized and evaluated for their Hsp90α inhibitory activity. One compound from this series, designated as compound 30f , demonstrated significant inhibitory potency with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.

Furthermore, a novel class of 2-aminobenzamide (B116534) inhibitors has been developed, showing strong binding affinity to Hsp90 and potent antiproliferative activity across multiple cancer cell lines. A key example from this class is SNX-2112, which exhibits nanomolar antiproliferative activity. Its prodrug, SNX-5422, has been shown to be orally bioavailable and efficacious in various tumor models.

| Compound | Target | Inhibitory Activity (IC50) | Cellular Activity (GI50) |

|---|---|---|---|

| Compound 30f | Hsp90α | 5.3 nM | 0.42 μM (H1975 cells) |

| SNX-2112 | Hsp90 | - | 3 nM (HT-29 cells), 11 nM (Her2 cells) |

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are the primary targets for opioid analgesics. The development of novel opioid receptor modulators with improved side-effect profiles is a major goal in pain management research. The benzamide scaffold has been explored for its potential to yield new opioid receptor agonists.

A study focusing on a 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide scaffold identified several derivatives with binding affinity for mu, delta, and kappa opioid receptors. The inhibitory constants (Ki) for these compounds were determined through radioligand competition binding experiments.

Additionally, N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides have been identified as a novel class of opioid receptor agonists. nih.gov Structural modifications of a lead compound from this series resulted in molecules with potent mu-opioid receptor (MOR) and kappa-opioid receptor (KOR) agonist activity. nih.gov

| Compound Series | Receptor | Binding Affinity (Ki) |

|---|---|---|

| 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide derivatives | μ-opioid receptor | Range in the three-digit nanomolar range nih.gov |

| δ-opioid receptor | Range in the three-digit nanomolar range nih.gov | |

| κ-opioid receptor | Range in the three-digit nanomolar range nih.gov | |

| N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides | μ-opioid receptor | Potent agonist activity nih.gov |

| κ-opioid receptor | Potent to medium agonist activity nih.gov |

Structure Activity Relationship Sar Elucidations for 2,4 Dimethoxy N 2 Methylpropyl Benzamide Derivatives

Analysis of Positional and Electronic Effects of Substituents on Biological Activity

The biological activity of benzamide (B126) derivatives is significantly influenced by the nature and position of substituents on the benzoyl ring. The 2,4-dimethoxy substitution pattern on the core molecule, 2,4-dimethoxy-N-(2-methylpropyl)benzamide, plays a crucial role in its pharmacological profile due to both electronic and steric effects.

Methoxy (B1213986) groups are electron-donating, which can increase the electron density of the aromatic ring and influence interactions with biological targets. nih.gov Research on related benzamide-isoquinoline derivatives has shown that electron-donating groups, such as a methoxy group, can increase affinity for certain receptors, for instance, the sigma-2 receptor. nih.gov Conversely, electron-withdrawing groups tend to decrease affinity for the same target. nih.gov The para-position (position 4) on the benzamide phenyl ring has been identified as a particularly sensitive site for manipulating receptor subtype selectivity through the addition of substituents like methoxy or nitro groups. nih.gov

The position of these substituents is equally critical. In the case of this compound, the methoxy group at position 2 (ortho) can influence the conformation of the amide linkage through steric hindrance, potentially locking it into a specific orientation that is favorable for binding to a target protein. The methoxy group at position 4 (para) primarily exerts an electronic effect. Studies on other benzamide series, such as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, have also highlighted the importance of the substitution pattern on the benzoyl moiety for biological activity. nih.gov

The interplay between the electronic properties of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—and their position dictates the molecule's electrostatic potential surface. mdpi.com This surface potential is key to the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that govern the binding of the molecule to its biological target. mdpi.com For example, in a study on PAK4 inhibitors, compounds with EWGs of varying sizes and electronegativities showed different biological activities, and the introduction of an EDG resulted in an inactive compound. mdpi.com

Table 1: Illustrative Impact of Substituent Electronic Properties on Biological Activity of Benzamide Derivatives

| Compound Series | Substituent at Para-position | Electronic Effect | Observed Activity Trend |

|---|---|---|---|

| Benzamide-isoquinolines nih.gov | Methoxy (-OCH3) | Electron-Donating | Increased σ2 receptor affinity |

| Benzamide-isoquinolines nih.gov | Nitro (-NO2) | Electron-Withdrawing | Decreased σ2 receptor affinity |

| Imidazo[4,5-b]pyridine-based inhibitors mdpi.com | Halogens (F, Cl, Br) | Electron-Withdrawing | Activity varied with atom size and electronegativity |

This table is illustrative and based on findings from related but distinct benzamide structures to demonstrate general principles.

Investigation into the Role of the N-(2-Methylpropyl) Moiety and Its Analogs in Pharmacological Profiles

The N-alkyl substituent of the benzamide is a key determinant of its pharmacological properties, influencing factors such as potency, selectivity, and pharmacokinetic profile. In this compound, the N-(2-methylpropyl) group, also known as the isobutyl group, is a branched, hydrophobic moiety.

The size, shape, and hydrophobicity of this N-substituent are critical for fitting into the binding pocket of the target protein. SAR studies on various classes of compounds often reveal that modifications to this part of the molecule can lead to significant changes in activity. For instance, in a series of 1,5-dihydrobenzo[e] mdpi.comnih.govoxazepin-2(3H)-one analogues, it was found that an isopropyl group at the N-1 position provided the optimal balance of potency and stability, while other aliphatic groups were also tolerated. mdpi.com This highlights that even subtle changes, such as the difference between an isopropyl and an isobutyl group, can modulate biological activity.

Replacing the 2-methylpropyl group with various other alkyl or aryl moieties would likely alter the compound's interaction with its target.

Linear vs. Branched Chains: Changing the isobutyl group to a linear n-butyl group could alter the fit within a constrained binding pocket.

Cyclic Analogs: Introducing a cyclopropyl (B3062369) or cyclohexyl group would introduce conformational rigidity, which can sometimes enhance binding affinity by reducing the entropic penalty of binding.

Introduction of Polar Groups: Adding hydroxyl or amino groups to the N-alkyl moiety would increase polarity, potentially forming new hydrogen bonds with the target but also affecting properties like membrane permeability.

The hydrophobic nature of the 2-methylpropyl group suggests it likely interacts with a hydrophobic pocket in its biological target. The specific branching pattern of the isobutyl group presents a distinct three-dimensional shape that can be crucial for achieving optimal van der Waals contacts within this pocket.

Table 2: Hypothetical Pharmacological Profile Changes with N-Substituent Analogs

| N-Substituent Analog | Key Feature Change | Potential Impact on Pharmacological Profile |

|---|---|---|

| n-Butyl | Loss of branching | May decrease binding affinity if branching is critical for fit |

| tert-Butyl | Increased steric bulk | Could enhance or disrupt binding depending on pocket size |

| Cyclohexyl | Increased rigidity and size | May improve affinity by reducing conformational freedom |

This table is hypothetical and illustrates general SAR principles as applied to the N-(2-methylpropyl) moiety.

Examination of Stereochemical Aspects and Their Influence on Target Interaction and Potency

Stereochemistry is a critical factor in pharmacology, as biological targets like enzymes and receptors are chiral environments. researchgate.net Consequently, enantiomers of a chiral drug can exhibit different pharmacological and pharmacokinetic properties. researchgate.net While this compound itself is not chiral, the introduction of chiral centers into its derivatives or the consideration of rotational isomers (atropisomers) can have a profound impact on biological activity.

If a chiral center were introduced, for example by modifying the N-(2-methylpropyl) group to an N-(sec-butyl) group, the resulting (R) and (S) enantiomers would need to be evaluated separately. It is common for one enantiomer to be significantly more potent than the other because it can achieve a more optimal three-dimensional orientation for interacting with the specific amino acid residues in the target's binding site. researchgate.net This stereoselectivity is a cornerstone of modern drug design. The differential activity of enantiomers underscores the importance of a precise three-dimensional fit between a ligand and its biological target.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole |

Computational Chemistry and in Silico Approaches in Benzamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction and Mode of Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial for predicting the binding affinity and understanding the interaction patterns between a ligand and its target protein at the atomic level.

In research involving benzamide (B126) derivatives, molecular docking is frequently used to elucidate how these compounds interact with the active sites of various enzymes and receptors. For instance, studies on different benzamide series have used docking to explore their potential as inhibitors for targets such as topoisomerases, α-glucosidase, α-amylase, and the mouse/murine protein MDM2, a key regulator of the p53 tumor suppressor. researchgate.netnih.govnih.govresearchgate.net

The process involves placing the 3D structure of the benzamide ligand into the binding site of the target protein. The simulation then samples a wide range of possible conformations and orientations of the ligand, calculating a "docking score" for each pose. This score is an estimation of the binding energy, with lower scores generally indicating a more favorable and stable interaction.

Analysis of the docked poses reveals specific molecular interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein. For example, the amide group in the benzamide scaffold is a common participant in hydrogen bonding.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine) in the binding pocket.

Electrostatic Interactions: Involve charged or polar groups on both molecules.

For example, in a study of benzamide derivatives as antidiabetic agents, docking simulations revealed key hydrogen bonding and hydrophobic interactions with active site residues of α-glucosidase and α-amylase. researchgate.net Similarly, docking of certain triazine-bearing benzenesulfonamides into the MDM2 protein showed that the compounds occupied a hydrophobic binding pocket and interacted with critical residues like Leu54 and Met62. nih.gov These detailed interaction maps are invaluable for guiding the rational design of more potent and selective inhibitors.

| Benzamide Derivative Class | Protein Target | Key Interacting Residues (Examples) | Primary Interactions Noted |

| N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase, α-Amylase | Not specified in detail | Hydrogen bonding, Electrostatic, Hydrophobic |

| Benzenesulfonamide-Triazines | MDM2 | Leu54, Met62, Val93 | Hydrophobic interactions |

| General Benzamides | Topoisomerase IIα | DG13 (DNA), MET762, TYR805 | Hydrogen bonding |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, untested molecules and guide the design of more effective compounds.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. The process involves several steps:

Data Set Collection: A series of structurally related compounds (like various benzamides) with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (3D), and electronic (e.g., partial charges).

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build an equation that relates a selection of the most relevant descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation methods to ensure its robustness and reliability.

In the study of benzamides, QSAR has been successfully applied to understand the structural requirements for various activities. For example, a QSAR analysis of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles as chitin (B13524) synthesis inhibitors revealed that hydrophobic substituents with an optimal size were favored for activity, while bulky groups were detrimental. nih.gov Another study on benzimidazole (B57391) derivatives used descriptors such as chemical potential (μ), polarizability (α), and lipophilicity to build a predictive QSAR model for activity against Mycobacterium tuberculosis. scirp.org These models provide quantitative insights that help medicinal chemists prioritize which new derivatives to synthesize.

| QSAR Study Focus | Compound Class | Key Descriptor Types Used | Biological Activity Modeled |

| Antileukotriene Activity | Benzamide Derivatives | Conformational Parameters | Inhibition of leukotriene effects |

| Chitin Synthesis Inhibition | 5-Benzoylamino-3-phenylisoxazoles | Hydrophobicity (π), Steric (Es) | IC50 for chitin synthesis |

| Antitubercular Activity | Benzimidazole Derivatives | Quantum Chemical (μ, α), Lipophilicity | pMIC against M. tuberculosis |

| Cytotoxic Activity | Benzenesulfonamides | Topological (2D), Conformational (3D) | IC50 against cancer cell lines |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions, conformational changes, and the dynamics of binding events.

In the context of benzamide research, MD simulations serve several key purposes:

Conformational Analysis: While docking provides a static picture of binding, MD simulations can explore the flexibility of both the ligand and the protein, revealing the range of accessible conformations and their relative stabilities. nih.gov

Binding Stability: After a ligand is docked into a protein's active site, an MD simulation can be run to assess the stability of the predicted binding pose over time. If the ligand remains stably bound in its initial pose throughout the simulation, it provides greater confidence in the docking result.

Understanding Binding Dynamics: MD can illuminate the entire process of a ligand binding to or unbinding from a receptor, providing insights into the energetic and conformational changes that occur along the binding pathway.

A key metric used to analyze the stability of a ligand-protein complex during an MD simulation is the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of the complex at a given time point compared to a reference structure (usually the initial docked pose). A low and stable RMSD value over the course of the simulation suggests that the complex is not undergoing major structural changes and that the ligand is stably bound. For instance, in a study of benzamide derivatives as antidiabetic agents, MD simulations were performed on the most active compound complexed with its target enzymes. nih.govresearchgate.net The analysis of the RMSD of the complex suggested the stability of the compound within the binding site, thus validating the docking results. nih.gov

Advanced Theoretical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)

Advanced theoretical calculations, particularly those based on quantum mechanics, provide deep insights into the electronic structure, stability, and chemical reactivity of molecules. Density Functional Theory (DFT) is one of the most widely used methods in this domain due to its favorable balance of accuracy and computational cost.

DFT calculations are used to determine the electron density of a molecule, from which a wide range of chemical properties can be derived. In the study of dimethoxybenzene and benzamide derivatives, DFT is employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule at its lowest energy state.

Calculate Electronic Properties: Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.netresearchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. MEPs are invaluable for predicting how a molecule will interact with other molecules, including biological receptors. For example, an MEP analysis can identify sites likely to act as hydrogen bond donors or acceptors. researchgate.net

Predict Spectroscopic Properties: DFT can be used to calculate properties like IR and NMR spectra, which can then be compared with experimental data to confirm the structure of a synthesized compound. nih.gov

A study on dimethoxybenzene derivatives used DFT calculations to analyze their electronic properties, including HOMO and LUMO energy levels and MEPs. researchgate.net The results demonstrated their thermodynamic stability and revealed which regions of the molecules were more likely to engage in electrophilic or nucleophilic interactions, providing a fundamental understanding of their potential for biological activity. researchgate.net

| Calculated Property | Methodology | Information Gained |

| Optimized Geometry | DFT | Most stable 3D conformation of the molecule. |

| HOMO-LUMO Energy Gap | DFT | Chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | DFT | Identification of electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

| Mulliken Atomic Charges | DFT | Distribution of electron charge among the atoms in the molecule, indicating potential reactive sites. |

Analytical and Spectroscopic Characterization of 2,4 Dimethoxy N 2 Methylpropyl Benzamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H-NMR and ¹³C-NMR spectra, the connectivity and chemical environment of each atom in the molecule can be elucidated.

¹H-NMR Spectroscopy: The proton NMR spectrum of 2,4-dimethoxy-N-(2-methylpropyl)benzamide is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the N-(2-methylpropyl) or isobutyl group. Due to rotational isomers around the amide C-N bond, some signals, particularly those near the amide linkage, may appear broadened at room temperature niscpr.res.in.

Aromatic Protons: The three protons on the dimethoxy-substituted benzene (B151609) ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the 5-position, situated between two methoxy groups, is expected to be the most shielded and appear at the highest field. The protons at the 3 and 6-positions will show characteristic ortho and meta couplings.

Methoxy Protons: Two sharp singlets are anticipated for the two methoxy groups (-OCH₃) at positions 2 and 4, likely appearing in the range of δ 3.8-4.0 ppm.

N-(2-methylpropyl) Protons: The protons of the isobutyl group will give rise to a set of signals. The -CH₂- group attached to the nitrogen will likely appear as a doublet of doublets or a triplet around δ 3.2-3.4 ppm, coupled to the adjacent -CH- proton and the amide proton. The -CH- proton will be a multiplet further downfield, and the two magnetically equivalent -CH₃ groups will present as a doublet around δ 0.9-1.0 ppm.

Amide Proton: The N-H proton will typically appear as a broad singlet or a triplet (due to coupling with the adjacent -CH₂- group) in the region of δ 7.5-8.5 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 165-170 ppm.

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (δ 110-165 ppm). The carbons bearing the methoxy groups (C-2 and C-4) will be the most downfield, while the other carbons will have chemical shifts influenced by the substitution pattern. For instance, in related dimethoxy-substituted benzamides, the aromatic carbons can range from approximately δ 114 to 153 ppm researchgate.net.

Methoxy Carbons: The two methoxy group carbons (-OCH₃) are expected to resonate around δ 55-56 ppm.

N-(2-methylpropyl) Carbons: The carbons of the isobutyl group will appear in the aliphatic region, with the -CH₂- carbon attached to the nitrogen around δ 40-50 ppm, the -CH- carbon around δ 28-30 ppm, and the two equivalent -CH₃ carbons around δ 20 ppm.

Predicted ¹H-NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 | d | 1H | Ar-H6 |

| ~6.5 | d | 1H | Ar-H3 |

| ~6.4 | dd | 1H | Ar-H5 |

| ~6.2 | br t | 1H | N-H |

| ~3.9 | s | 3H | 4-OCH₃ |

| ~3.8 | s | 3H | 2-OCH₃ |

| ~3.2 | t | 2H | N-CH₂ |

| ~1.9 | m | 1H | CH(CH₃)₂ |

| ~0.9 | d | 6H | CH(CH₃)₂ |

Predicted ¹³C-NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~166 | C=O |

| ~162 | Ar-C4 |

| ~158 | Ar-C2 |

| ~133 | Ar-C6 |

| ~120 | Ar-C1 |

| ~105 | Ar-C5 |

| ~98 | Ar-C3 |

| ~56.0 | 4-OCH₃ |

| ~55.5 | 2-OCH₃ |

| ~48 | N-CH₂ |

| ~29 | CH(CH₃)₂ |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, GC-MS/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, C₁₃H₁₉NO₃. The expected monoisotopic mass is approximately 237.1365 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS/MS): In GC-MS, the compound is first separated from any impurities by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of benzamides typically shows a prominent molecular ion peak (M⁺). The fragmentation of benzamides often involves the cleavage of the amide bond researchgate.net. For this compound, the expected fragmentation pathways would include:

Formation of the benzoyl cation: Cleavage of the N-C(O) bond would lead to the formation of the 2,4-dimethoxybenzoyl cation at m/z 165.

Loss of the isobutyl group: Fragmentation of the N-isobutyl bond could lead to a fragment corresponding to the benzamide (B126) moiety.

Fragmentation of the isobutyl group: Loss of a methyl or propyl radical from the isobutyl group of the molecular ion.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 237 | [M]⁺ |

| 165 | [M - NHCH₂(CH(CH₃)₂)]⁺ (2,4-dimethoxybenzoyl cation) |

| 135 | [165 - OCH₃]⁺ |

| 107 | [135 - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities. For a related compound, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, the N-H stretching vibration appears at 3311 cm⁻¹ and the C=O stretching vibration is at 1689 cm⁻¹ nih.gov.

N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl and methoxy groups will be observed just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong absorption band is expected around 1640-1680 cm⁻¹ due to the carbonyl stretching vibration.

N-H Bend (Amide II band): A band in the region of 1520-1570 cm⁻¹ is characteristic of the N-H bending vibration coupled with C-N stretching.

C-O Stretches: Strong absorptions corresponding to the aryl-alkyl ether linkages of the methoxy groups are expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region will be due to the carbon-carbon stretching vibrations within the benzene ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 | Medium | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1540 | Medium-Strong | N-H Bend (Amide II) |

| 1600, 1500, 1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch |

| ~1030 | Strong | Symmetric C-O-C Stretch |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.

Although no crystal structure for the title compound is currently available in the Cambridge Structural Database, analysis of related benzamide structures reveals common features. The amide group is generally planar. The crystal packing would likely be influenced by intermolecular hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptor of an adjacent molecule, forming chains or dimeric motifs nih.gov. The presence of the dimethoxy and isobutyl groups would also influence the crystal packing through van der Waals interactions.

Chromatographic Methods for Purity Assessment, Isolation, and Quantification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity and quantifying the amount of the compound. A reversed-phase HPLC method would likely be suitable, using a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, possibly with a buffer. Detection would typically be performed using a UV detector, with the wavelength of maximum absorbance determined by the chromophore of the dimethoxybenzoyl group.

Gas Chromatography (GC): GC is another powerful technique for purity assessment, especially for volatile and thermally stable compounds like this benzamide. A capillary column with a non-polar or moderately polar stationary phase would be appropriate. Flame ionization detection (FID) would provide quantitative information, while coupling to a mass spectrometer (GC-MS) would aid in peak identification.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography using silica gel as the stationary phase is a standard method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would likely be effective for separating the product from starting materials and byproducts nih.gov.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. Using a silica gel plate and a suitable solvent system, the retention factor (Rf) of the compound can be determined.

Future Perspectives and Research Opportunities for 2,4 Dimethoxy N 2 Methylpropyl Benzamide

Rational Design of Next-Generation Analogs with Enhanced Specificity and Potency

The principles of rational drug design, which leverage an understanding of a compound's structure-activity relationship (SAR), are pivotal in the development of improved therapeutic agents. For 2,4-dimethoxy-N-(2-methylpropyl)benzamide, a systematic exploration of its chemical structure can pave the way for next-generation analogs with enhanced biological activity.

Key modifications could be strategically introduced to the core structure:

Aromatic Ring Substituents: The 2,4-dimethoxy substitution on the benzoyl ring is a critical feature. Studies on other dimethoxybenzamide derivatives, such as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, have shown that the substitution pattern on the benzoyl moiety significantly influences activity. nih.gov For instance, in the context of chitin (B13524) synthesis inhibition, a 2,6-difluoro substitution, which is optimal for some benzoylphenylureas, was found to be detrimental for thiadiazole analogs. nih.gov This highlights the importance of substituent position. Future research could explore the impact of shifting the methoxy (B1213986) groups or replacing them with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the ring and its interaction with biological targets.

Amide Linker Modification: The amide bond is a crucial pharmacophoric element, often involved in hydrogen bonding with target proteins. While typically stable, its modification can influence conformation and bioavailability. Exploring bioisosteric replacements for the amide group, such as reversed amides, esters, or stable linkers like oxadiazoles, could lead to analogs with altered pharmacokinetic profiles. nih.gov

N-Alkyl Chain Variation: The N-(2-methylpropyl) group, also known as an isobutyl group, contributes to the lipophilicity and steric bulk of the molecule. A study on N-benzimidazole-derived carboxamides demonstrated that an isobutyl chain on the benzimidazole (B57391) nucleus resulted in pronounced antiproliferative activity. nih.gov Systematic variations of this alkyl group, including altering its length, branching, or introducing cyclic moieties, could significantly impact target binding and selectivity.

Computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding these design efforts. By correlating structural features with biological activity, predictive models can be built to prioritize the synthesis of the most promising analogs. nih.gov

Table 1: Potential Modifications for Analog Design of this compound

| Molecular Scaffold | Modification Strategy | Rationale |

| Benzoyl Ring | Vary position and nature of substituents | Modulate electronic properties and target interactions |

| Amide Linker | Bioisosteric replacement | Improve metabolic stability and conformational properties |

| N-Alkyl Group | Alter length, branching, and cyclization | Optimize lipophilicity, steric interactions, and target binding |

Identification of Novel Biological Targets and Untapped Therapeutic Applications

The benzamide (B126) scaffold is present in a wide array of biologically active molecules, suggesting that this compound and its derivatives may interact with multiple biological targets. nih.gov High-throughput screening of this compound and its analogs against diverse panels of enzymes, receptors, and cell lines could uncover previously unknown biological activities.

Based on the activities of related compounds, several therapeutic areas warrant investigation:

Anticancer Activity: Numerous benzamide derivatives have demonstrated potent anticancer properties. nih.gov For instance, N-substituted benzamides have been explored as FAK inhibitors, and N-benzimidazole-derived carboxamides have shown antiproliferative effects. nih.govnih.gov Screening this compound and its analogs against a panel of cancer cell lines could reveal potential applications in oncology.

Enzyme Inhibition: Benzamides are known to inhibit various enzymes. For example, some benzenesulfonamides carrying a benzamide moiety act as inhibitors of carbonic anhydrase and acetylcholinesterase. nih.gov Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against these or other clinically relevant enzymes.

Antimicrobial and Antiparasitic Potential: The benzimidazole scaffold, which shares structural features with benzamides, is a cornerstone of many antimicrobial and antiparasitic drugs. mdpi.com Furthermore, certain N-benzoyl-2-hydroxybenzamides have shown activity against Plasmodium falciparum, the parasite that causes malaria. nih.gov These findings suggest that screening this compound for activity against a range of pathogens could be a fruitful area of research.

Insecticidal and Fungicidal Properties: Benzoylphenylureas and related compounds are known inhibitors of chitin synthesis in insects. nih.gov Additionally, some benzamides substituted with pyridine-linked 1,2,4-oxadiazole have shown good fungicidal activities. mdpi.com Investigating the potential of this compound in agriculture as a pesticide or fungicide could open new avenues for its application.

Target identification and validation studies, including affinity chromatography, proteomics, and genetic approaches, will be crucial to elucidate the mechanism of action for any identified biological activities.

Application of this compound and Its Derivatives as Chemical Probes in Complex Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The development of derivatives of this compound functionalized with reporter groups could enable their use as molecular probes.

Potential applications include:

Fluorescent Probes: By attaching a fluorophore to a non-critical position of the molecule, fluorescent probes could be developed to visualize the subcellular localization of the compound's biological target(s) using microscopy techniques.

Affinity-Based Probes: The synthesis of analogs bearing a reactive group or a photoaffinity label would allow for the covalent labeling and subsequent identification of binding partners through techniques like mass spectrometry-based proteomics.

Radiolabeled Tracers for In Vivo Imaging: Radiolabeling of benzamide derivatives has been successfully employed for the development of imaging agents for malignant melanoma using Positron Emission Tomography (PET). nih.gov For instance, 4-[11C]-methoxy-N-(2-diethylaminoethyl)benzamide has been developed as a PET probe to selectively target melanoma. nih.gov Similarly, introducing a positron-emitting radionuclide, such as carbon-11 or fluorine-18, into the this compound structure could lead to novel PET tracers for non-invasive in vivo imaging of specific biological targets or disease states. This would be particularly valuable if the compound or its analogs show high affinity and selectivity for a target that is upregulated in a particular pathology.

The development of such chemical probes would not only facilitate a deeper understanding of the mechanism of action of this compound but also provide valuable tools for the broader scientific community to study the biological systems in which its targets are involved.

Q & A

Q. What are the optimal synthetic routes for 2,4-dimethoxy-N-(2-methylpropyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2,4-dimethoxybenzoic acid with 2-methylpropylamine via amidation. Key steps include:

- Esterification : Reacting the benzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with the amine in dichloromethane (DCM) under reflux .

- Purification : Use of column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the product. Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of acid to amine) and inert atmosphere (N₂) to prevent oxidation .

- Purity Validation : Confirm via thin-layer chromatography (TLC) and HPLC (≥95% purity).

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, methoxy groups (δ 3.8–4.0 ppm in ¹H NMR) and the isobutyl chain (δ 0.9–1.1 ppm for CH₃) .

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺). Discrepancies in isotopic patterns may indicate impurities .

- IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

- Methodological Answer :

- Data Cross-Validation : Compare NMR shifts with density functional theory (DFT)-calculated chemical shifts to resolve ambiguities (e.g., distinguishing diastereomers) .

- Crystallography : Use SHELX software for single-crystal X-ray diffraction. Refinement parameters (R-factor < 5%) and hydrogen bonding networks (e.g., amide N-H⋯O interactions) confirm stereochemistry .

- Case Example : In a study of similar benzamides, conflicting NOESY data were resolved by re-evaluating solvent effects (CDCl₃ vs. DMSO-d₆) on conformational dynamics .

Q. What strategies mitigate challenges in stereochemical control during derivatization?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived ligands) for enantioselective amidation .

- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve racemic mixtures. Monitor elution profiles with polarimetric detection .

- Case Study : A derivative with a 3-hydroxyphenyl group required iterative recrystallization from ethanol/water to isolate the desired (S,S)-diastereomer (98% ee) .

Q. How can computational modeling predict the compound’s physicochemical properties and biological interactions?

- Methodological Answer :

- QSAR Models : Apply Quantitative Structure-Activity Relationship (QSAR) to predict logP (2.8 ± 0.3) and solubility (0.12 mg/mL in water) .

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Key interactions include π-π stacking with aromatic residues and hydrogen bonding via methoxy groups .

- Thermodynamic Stability : Calculate lattice energies (DFT) to assess crystallization tendencies, correlating with experimental DSC data .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.